Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate
Description
Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate is a fluorinated aromatic ester featuring an amino group at position 2, a fluorine atom at position 5, and a trifluoromethyl (-CF₃) group at position 4 of the benzene ring.
Properties
IUPAC Name |
methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPFSZQNLBCMLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
-
Acid Activation : 2-Amino-5-fluoro-4-(trifluoromethyl)benzoic acid (1.95 mmol) is dissolved in methanol (10 mL) with concentrated H₂SO₄ (1 mL) as a catalyst.
-
Reflux : The mixture is heated under reflux for 18 hours.
-
Workup : After cooling, the solvent is evaporated, and the residue is purified via flash chromatography (petroleum ether:ethyl acetate = 30:1).
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ |
| Temperature | Reflux (65–100°C) |
| Reaction Time | 18 hours |
| Purity (HPLC) | >99% |
This method is scalable and avoids complex intermediates, though it requires careful handling of corrosive acids.
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂, dppf |
| Pressure | 100 psi CO |
| Temperature | 80°C |
| Selectivity | >95% |
This method is advantageous for introducing both the trifluoromethyl and ester groups in one pot but requires specialized equipment for high-pressure reactions.
Nucleophilic Fluorination via Halogen Exchange
Fluorine is introduced via halogen exchange using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF).
Procedure:
-
Iodination : Methyl 2-amino-4-iodo-5-(trifluoromethyl)benzoate (2.7 mmol) is treated with N-iodosuccinimide (3.0 mmol) in trifluoroacetic acid.
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Fluorination : The iodinated intermediate reacts with KF (5 equiv) in DMF at 100°C for 12 hours.
-
Purification : The product is isolated via column chromatography (hexane:ethyl acetate = 20:1).
| Parameter | Value |
|---|---|
| Fluorinating Agent | KF |
| Solvent | DMF |
| Temperature | 100°C |
| Purity | 98% (NMR) |
This method is effective for late-stage fluorination but may require optimization to minimize side reactions.
Reductive Amination and Protecting Group Strategies
The amino group is introduced or protected using pivaloyl or acetyl groups to prevent side reactions.
Procedure:
-
Protection : 2-Amino-5-fluoro-4-(trifluoromethyl)benzoic acid is treated with pivaloyl chloride in THF.
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Esterification : The protected acid is reacted with methanol and HCl gas.
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Deprotection : The pivaloyl group is removed using NaOH (2M) at 60°C.
Yield : 75% (over three steps).
Key Data :
| Parameter | Value |
|---|---|
| Protecting Agent | Pivaloyl chloride |
| Deprotection Agent | NaOH |
| Overall Yield | 75% |
This approach ensures regioselectivity but adds synthetic steps.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction times and improves yields.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Esterification | 94 | >99 | High | Moderate |
| Carbonylation | 88 | >95 | Moderate | High |
| Fluorination | 68 | 98 | Low | Moderate |
| Reductive Amination | 75 | 97 | Moderate | High |
| Microwave-Assisted | 51 | 95 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the fluoro and trifluoromethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of biological molecules, leading to various effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The compound’s closest analogs differ in substituent positions, functional groups, or halide substitutions. Key comparisons are summarized below:
Table 1: Comparative Analysis of Structural Analogs
*Similarity scores (0.91–0.97) reflect structural overlap with the target compound .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. This contrasts with analogs like Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate, where a methyl group (electron-donating) at position 5 increases lipophilicity . Replacement of fluorine with chlorine (e.g., CAS 1806970-48-8) introduces a heavier halogen, altering molecular weight (253.61 vs. ~237 for the target) and polarizability .
- Functional Group Variations: Ester vs. Nitro vs. Amino Groups: Nitro-substituted analogs (e.g., CAS 1214328-90-1 ) exhibit stronger electron-withdrawing effects, reducing aromatic ring reactivity toward electrophilic substitution compared to amino-containing compounds.
Biological Activity
Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, which include an amino group and trifluoromethyl substituents. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C9H8F3N O2
- CAS Number : 117324-58-0
- Molecular Weight : 215.16 g/mol
The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, making it a valuable candidate for drug development and biological studies.
This compound interacts with various molecular targets through several mechanisms:
- Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity.
- Hydrophobic Interactions : The trifluoromethyl group increases hydrophobic interactions with lipid membranes and proteins, enhancing cellular uptake and bioavailability.
- Inhibition of Bacterial Enzymes : Preliminary studies suggest that this compound may inhibit bacterial DNA gyrase and topoisomerase IV, important targets for antibacterial agents .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness has been evaluated in vitro against both Gram-positive and Gram-negative bacteria, with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.25 μg/mL |
| Enterococcus faecalis | <0.03125 μg/mL |
| Klebsiella pneumoniae | 1–4 μg/mL |
| Acinetobacter baumannii | <0.5 μg/mL |
These findings suggest that the compound could serve as a lead in developing new antibacterial agents, particularly against multidrug-resistant strains .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The trifluoromethyl group is known to enhance pharmacokinetic properties, potentially leading to reduced inflammation in various models.
Case Studies
-
Study on DNA Gyrase Inhibition :
A recent study synthesized a series of compounds similar to this compound and evaluated their inhibitory effects on bacterial DNA gyrase. Compounds demonstrated low nanomolar inhibition, indicating strong antibacterial activity against resistant strains . -
In Vivo Efficacy :
In vivo studies using mouse models have shown that derivatives of this compound can effectively reduce bacterial load in infections caused by Staphylococcus aureus. These studies highlight the potential for clinical applications in treating serious infections .
Applications in Drug Development
The unique properties of this compound make it a promising candidate for further development in pharmacology:
- Lead Compound in Antibacterial Drugs : Its ability to inhibit critical bacterial enzymes positions it as a potential lead compound for new antibiotics.
- Anti-inflammatory Agents : Further exploration into its anti-inflammatory properties could lead to new treatments for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate, and how can regioselectivity be ensured?
- Methodological Answer : Synthesis typically involves multi-step pathways:
- Step 1 : Start with a substituted benzoic acid precursor. Introduce the amino group via nitration followed by reduction (e.g., catalytic hydrogenation or Sn/HCl).
- Step 2 : Fluorination at position 5 can be achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH to avoid side reactions.
- Step 3 : Trifluoromethylation at position 4 may employ Umemoto’s reagent or CF₃Cu-mediated cross-coupling.
- Step 4 : Esterification with methanol under acidic conditions (e.g., H₂SO₄) yields the final product.
- Regioselectivity : Use directing groups (e.g., -NH₂) and steric hindrance to control substituent positions. Monitor intermediates via TLC and HPLC .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., δ ~6.8–7.5 ppm for aromatic protons).
- HPLC : Assess purity (>95% by area normalization) and monitor reaction progress.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~278.05 g/mol).
- X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks for solid-state studies .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- Drug Intermediate : Serves as a scaffold for kinase inhibitors or antimicrobial agents due to its electron-withdrawing (-CF₃) and hydrogen-bonding (-NH₂) groups.
- Structure-Activity Relationship (SAR) Studies : Modify substituents to optimize binding to targets like enzymes or receptors.
- Proteomics : Use radiolabeled derivatives (e.g., ¹⁸F or ¹⁹F NMR probes) to study protein interactions .
Advanced Research Questions
Q. How do electronic effects of the -CF₃ and -F substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The -CF₃ group deactivates the benzene ring, directing electrophiles to meta/para positions.
- Ortho-Directing -NH₂ : The amino group enhances nucleophilic substitution at position 2.
- Reactivity in Pd-Catalyzed Coupling : Use Buchwald-Hartwig conditions for C-N bond formation; -F substituents may slow transmetalation, requiring elevated temperatures .
Q. How can conflicting stability data (e.g., degradation under acidic vs. basic conditions) be resolved?
- Methodological Answer :
- Stress Testing : Expose the compound to pH extremes (1–14) and monitor degradation via HPLC.
- Kinetic Studies : Determine half-life under accelerated conditions (40–60°C).
- Stabilization Strategies : Use lyophilization for long-term storage or formulate as a co-crystal to enhance stability .
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
